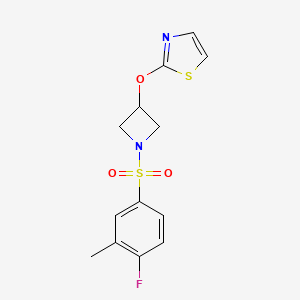

2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

Properties

IUPAC Name |

2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S2/c1-9-6-11(2-3-12(9)14)21(17,18)16-7-10(8-16)19-13-15-4-5-20-13/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTLPIYMQITVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps. One common route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Thiazole Ring: The thiazole ring is attached through nucleophilic substitution reactions, often involving thiazole derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the azetidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-((4-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

- 2-((1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

- 2-((1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Uniqueness

2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, steric interactions, and overall stability, making it distinct from other similar compounds.

Biological Activity

2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Its unique molecular structure, characterized by a sulfonyl group and an azetidine ring, suggests significant potential in medicinal chemistry, particularly concerning its biological activity.

Molecular Structure and Properties

The molecular formula for this compound is , with a molecular weight of 378.4 g/mol. The presence of the thiazole moiety, along with other functional groups, enhances its reactivity and interaction with biological targets. Below is a summary of its structural properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 2034423-98-6 |

Biological Activity Overview

The biological activity of thiazole derivatives, including 2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, has been widely studied due to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole have shown promising results against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).

- Mechanism of Action :

- Induction of apoptosis through the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2).

- Cell cycle arrest at the S and G2/M phases.

For example, a related thiazole derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth or viral replication. Studies have shown that certain thiazoles can effectively combat resistant strains of bacteria and fungi.

Case Studies

Several case studies have investigated the biological effects of thiazole derivatives:

- Case Study 1 : A study on a related thiazole compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value as low as 5.36 µg/mL when modified with specific substituents .

- Case Study 2 : In vivo studies using murine models showed that thiazole derivatives could effectively target tumor cells, leading to reduced tumor growth and improved survival rates .

Q & A

Q. What are the standard synthetic routes for preparing 2-((1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, and how are intermediates validated?

The synthesis typically involves multi-step reactions starting with sulfonylation of azetidine derivatives followed by coupling with thiazole moieties. For example, and describe analogous protocols where sulfonyl groups are introduced via nucleophilic substitution in an alkali medium, and thiazole rings are formed through cyclization with thioureas or thioamides. Key intermediates are validated using thin-layer chromatography (TLC) for purity and IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and thiazole C=N/C-S vibrations) . Elemental analysis (C, H, N, S) ensures stoichiometric accuracy.

Q. How are solubility and stability profiles determined for sulfonyl-azetidine-thiazole derivatives under experimental conditions?

Solubility is assessed in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) using gravimetric or UV-Vis methods. Stability studies involve:

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- IR spectroscopy : Identifies sulfonyl (S=O) and thiazole (C=N) groups .

- ¹H/¹³C NMR : Assigns protons and carbons in the azetidine and thiazole rings (e.g., azetidine CH₂ signals at δ 3.5–4.5 ppm; thiazole C-2 proton at δ 7.8–8.2 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking and DFT calculations optimize the bioactivity of this compound?

Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., enzymes with sulfonyl-binding pockets). and highlight the use of:

- Ligand preparation : Protonation states and tautomer optimization.

- Grid parameterization : Focus on active sites with sulfonyl and thiazole pharmacophores.

DFT calculations (B3LYP/6-31G* basis set) model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate reactivity with experimental bioactivity .

Q. What strategies resolve contradictions in reported pharmacological data for sulfonyl-thiazole hybrids?

- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times) .

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion and microbroth dilution methods to minimize false positives .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. bromophenyl) to isolate contributions to activity .

Q. How should experimental designs control for sulfonyl group reactivity in biological assays?

Q. What methodologies assess environmental persistence and ecotoxicological risks of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.